molecular formula C29H33NO7S B1209299 alpha-((tert-Butylamino)methyl)-3,4-dihydroxybenzyl alcohol-3,4-di(4-toluate)methanesulfonate CAS No. 76741-89-4

alpha-((tert-Butylamino)methyl)-3,4-dihydroxybenzyl alcohol-3,4-di(4-toluate)methanesulfonate

Cat. No.: B1209299
CAS No.: 76741-89-4
M. Wt: 539.6 g/mol
InChI Key: RQLSEYZHOFCKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-((tert-Butylamino)methyl)-3,4-dihydroxybenzyl alcohol-3,4-di(p-toluate)methanesulfonate is a complex organic compound that features a combination of functional groups, including a tert-butylamino group, dihydroxybenzyl alcohol, and methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((tert-Butylamino)methyl)-3,4-dihydroxybenzyl alcohol-3,4-di(4-toluate)methanesulfonate typically involves multiple steps:

    Formation of the tert-Butylamino group: This can be achieved by reacting tert-butylamine with a suitable precursor.

    Introduction of the dihydroxybenzyl alcohol moiety: This step may involve the hydroxylation of a benzyl alcohol derivative.

    Esterification with p-toluic acid: The dihydroxybenzyl alcohol is esterified with p-toluic acid to form the di(p-toluate) ester.

    Methanesulfonate formation: The final step involves the reaction of the compound with methanesulfonyl chloride to form the methanesulfonate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydroxybenzyl alcohol moiety can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced alcohols and amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: May be explored for its pharmacological properties.

    Industry: Could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of alpha-((tert-Butylamino)methyl)-3,4-dihydroxybenzyl alcohol-3,4-di(4-toluate)methanesulfonate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • Beta-((tert-Butylamino)methyl)-3,4-dihydroxybenzyl alcohol-3,4-di(p-toluate)methanesulfonate
  • Alpha-((tert-Butylamino)methyl)-3,4-dihydroxybenzyl alcohol-3,4-di(p-toluate)acetate
  • Alpha-((tert-Butylamino)methyl)-3,4-dihydroxybenzyl alcohol-3,4-di(p-toluate)benzoate

Uniqueness

The uniqueness of alpha-((tert-Butylamino)methyl)-3,4-dihydroxybenzyl alcohol-3,4-di(4-toluate)methanesulfonate lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

76741-89-4

Molecular Formula

C29H33NO7S

Molecular Weight

539.6 g/mol

IUPAC Name

[4-[2-(tert-butylamino)-1-methylsulfonyloxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate

InChI

InChI=1S/C29H33NO7S/c1-19-7-11-21(12-8-19)27(31)35-24-16-15-23(26(37-38(6,33)34)18-30-29(3,4)5)17-25(24)36-28(32)22-13-9-20(2)10-14-22/h7-17,26,30H,18H2,1-6H3

InChI Key

RQLSEYZHOFCKJH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)OS(=O)(=O)C)OC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)OS(=O)(=O)C)OC(=O)C3=CC=C(C=C3)C

Synonyms

alpha-((tert-butylamino)methyl)-3,4-dihydroxybenzyl alcohol-3,4-di(4-toluate)methanesulfonate
alpha-((tert-butylamino)methyl)-3,4-dihydroxybenzyl alcohol-3,4-di(p-toluate)methanesulfonate

Origin of Product

United States

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